molecular formula C22H19ClN2O5S B11295746 2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11295746
M. Wt: 458.9 g/mol
InChI Key: LQVQAYLFYBIHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a sulfonyl group and a carboxylate ester, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the carboxylate ester. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmacological studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-4-methylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H19ClN2O5S

Molecular Weight

458.9 g/mol

IUPAC Name

(2-acetyl-4-methylphenyl) 5-chloro-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C22H19ClN2O5S/c1-13-4-7-16(8-5-13)12-31(28,29)22-24-11-18(23)20(25-22)21(27)30-19-9-6-14(2)10-17(19)15(3)26/h4-11H,12H2,1-3H3

InChI Key

LQVQAYLFYBIHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=C(C=C(C=C3)C)C(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.